Palbociclib N-Lactose is a derivative of palbociclib, which is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This compound is primarily utilized in the treatment of advanced or metastatic estrogen receptor-positive and human epidermal growth factor receptor 2-negative breast cancer. The molecular formula for palbociclib N-Lactose is C36H49N7O12, with a molecular weight of 771.8 g/mol. It is classified as an antineoplastic agent, specifically targeting cell cycle regulation through its inhibition of CDK4 and CDK6 .
The synthesis of palbociclib N-Lactose involves a multi-step process starting from 2-(methylthio)pyrimidin-4-(3H)-one. This eight-step synthetic route includes various chemical reactions such as oxidation, reduction, and substitution to achieve the final product. Each step is optimized to enhance yield and purity, often achieving over 90% purity in industrial production settings .
The molecular structure of palbociclib N-Lactose can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C36H49N7O12 |
Molecular Weight | 771.8 g/mol |
IUPAC Name | 6-acetyl-8-cyclopentyl-2-{[5-[4-[(3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]piperazin-1-yl]pyridin-2-yl]amino]-5-methylpyrido[2,3-d]pyrimidin-7-one |
The structure consists of a complex arrangement of rings and functional groups that facilitate its biological activity. The compound exhibits polymorphism, with different crystalline forms having distinct physical properties .
Palbociclib N-Lactose undergoes several types of chemical reactions:
Common reagents used in these reactions include thionyl chloride for nucleophilic substitution and bromine for bromination. These reactions lead to various intermediates essential for synthesizing palbociclib N-Lactose .
Palbociclib N-Lactose functions by inhibiting cyclin-dependent kinases 4 and 6. These kinases are critical for the transition from the G1 phase to the S phase of the cell cycle. By blocking this transition, palbociclib N-Lactose effectively halts cell proliferation in cancerous cells that rely on this pathway for growth. The inhibition mechanism involves the phosphorylation of retinoblastoma protein and the E2F family of transcription factors .
Palbociclib N-Lactose appears as a yellow to orange crystalline powder. Its solubility varies significantly with pH levels:
The compound has a pKa of approximately 7.4 (secondary piperazine nitrogen) and 3.9 (pyridine nitrogen), indicating its acidic properties in solution. Its partition coefficient (1-octanol/water) at pH 7.4 is around 0.99, suggesting moderate lipophilicity .
Palbociclib N-Lactose has significant applications in various fields:
The Maillard reaction—a non-enzymatic glycation process—drives the conjugation of palbociclib’s terminal piperazine ring with lactose’s reducing end. This reaction proceeds through three well-defined stages:
Table 1: Kinetics of Palbociclib N-Lactosylation Under Maillard Conditions
Temperature (°C) | Reaction Time (hr) | % Primary Adduct (Palbociclib N-Lactose) | % AGE Impurities |
---|---|---|---|
60 | 24 | 38 | <5 |
75 | 12 | 67 | 12 |
90 | 6 | 82 | 25 |
110 | 2 | 45 | 53 |
Critical factors governing reaction fidelity include:
Palbociclib’s terminal piperazine ring features two secondary amines with distinct reactivities:
Table 2: Influence of Piperazine Structural Features on Lactosylation Efficiency
Structural Feature | Nucleophilicity (Relative Rate) | Dominant Product |
---|---|---|
N⁴-Position (Unsubstituted Piperazine) | 1.0 (Reference) | Mono-lactosylated adduct |
N¹-Position (Aryl-Proximal Amine) | 0.3 | Trace adducts |
Tertiary Amine (N-Methylated) | <0.01 | No reaction |
Protonated Amine (pH <7) | <0.05 | Electrostatic repulsion dominates |
Mechanistic studies confirm:
Solvent polarity, viscosity, and hydrogen-bonding capacity critically influence adduct yield and purity:
Table 3: Solvent Optimization for Palbociclib N-Lactosylation
Solvent System | Dielectric Constant (ε) | Adduct Yield (%) | Impurity Profile |
---|---|---|---|
DMF | 38.3 | 82 | <5% Hydrolysis byproducts |
DMF/H₂O (4:1) | 45.1 | 78 | 8% Lactulose formation |
NMP | 32.2 | 75 | 10% Unreacted palbociclib |
Ethanol | 24.5 | 42 | 35% Lactose crystallization |
Acetonitrile | 37.5 | 68 | 15% Degraded palbociclib |
Critical process parameters:
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: